5-(Aminomethyl)-3-methylpyridin-2-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H10N2O |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
5-(aminomethyl)-3-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C7H10N2O/c1-5-2-6(3-8)4-9-7(5)10/h2,4H,3,8H2,1H3,(H,9,10) |
InChI Key |
GDUPAAWDODUTTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CNC1=O)CN |
Origin of Product |
United States |
Synthetic Methodologies and Chemoenzymatic Approaches for 5 Aminomethyl 3 Methylpyridin 2 Ol and Its Analogues
Established Synthetic Pathways to 5-(Aminomethyl)-3-methylpyridin-2-ol
The construction of the this compound core generally relies on multi-step synthetic strategies that allow for the precise installation of the required functional groups. These pathways often involve the initial formation of a substituted pyridine (B92270) ring, followed by functional group interconversions to introduce the aminomethyl and hydroxyl moieties.
Multi-step Synthetic Strategies for Functionalized Pyridinol Derivatives
The synthesis of functionalized pyridinol derivatives often begins with the construction of the pyridine ring itself. A common approach involves the synthesis of a cyanopyridine precursor, such as 5-cyano-3-methylpyridin-2-ol. This intermediate can be prepared through various condensation reactions. For instance, the reaction of ethoxymethyleneacetylacetone with cyanothioacetamide in the presence of a base like N-methylmorpholine can yield a related pyridinethione, which can be further converted to the pyridinol.
Another strategy involves the modification of existing pyridoxine (B80251) (Vitamin B6) structures. Although pyridoxine has a different substitution pattern, the chemical methodologies developed for its analogs can be adapted for the synthesis of other substituted pyridinols. These multi-step sequences often involve protection and deprotection of hydroxyl groups, oxidation, and subsequent functionalization.
A hypothetical multi-step synthesis of this compound could start from a readily available 3-methylpyridine (B133936) derivative. The introduction of a cyano group at the 5-position, followed by the introduction of a hydroxyl group at the 2-position and subsequent reduction of the cyano group, represents a plausible, albeit challenging, synthetic route.
Reductive and Amination Reactions in the Formation of Aminomethyl Pyridine Moieties
A key step in the synthesis of the target molecule is the formation of the aminomethyl group. This is commonly achieved through the reduction of a nitrile (cyano group) or a carboxaldehyde.
Reduction of Nitriles: The catalytic hydrogenation of a 5-cyano-3-methylpyridin-2-ol precursor is a direct method to obtain the corresponding aminomethyl derivative. Various catalysts can be employed for this transformation, including palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, under a hydrogen atmosphere. The choice of catalyst and reaction conditions (pressure, temperature, and solvent) is critical to achieve high yields and avoid side reactions.
Reductive Amination of Aldehydes: An alternative and widely used method is the reductive amination of a 5-formyl-3-methylpyridin-2-ol intermediate. This reaction involves the condensation of the aldehyde with an amine source, typically ammonia (B1221849) or a protected amine, to form an intermediate imine, which is then reduced in situ to the desired amine. Common reducing agents for this one-pot reaction include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The selection of the reducing agent is crucial to ensure chemoselectivity, especially in the presence of other reducible functional groups.
| Precursor Functional Group | Reagents and Conditions | Product Functional Group |
| Nitrile (-CN) | H₂, Pd/C or Raney Ni | Aminomethyl (-CH₂NH₂) |
| Aldehyde (-CHO) | NH₃, NaBH₃CN or H₂/Catalyst | Aminomethyl (-CH₂NH₂) |
Regioselective Synthesis of Substituted Pyridinols
Achieving the desired substitution pattern on the pyridine ring is a significant challenge in the synthesis of molecules like this compound. Regioselectivity, the control of the position of incoming functional groups, is paramount.
The functionalization of pre-existing pyridine rings often relies on the directing effects of the substituents already present. For instance, in a 3-methylpyridine N-oxide, electrophilic substitution is directed to the 2- and 6-positions. Subsequent manipulation of these groups can lead to the desired 2-hydroxy-5-substituted pattern.
More advanced techniques, such as directed ortho-metalation (DoM), can provide high regioselectivity. In this approach, a directing group on the pyridine ring directs the deprotonation of an adjacent position by a strong base, creating a nucleophilic center that can react with various electrophiles. While powerful, the application of DoM to achieve the specific substitution pattern of the target molecule would require a carefully planned synthetic sequence.
Palladium-Catalyzed Reactions and Cross-Coupling Methodologies in Derivative Synthesis
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic and heteroaromatic compounds, including pyridinol derivatives. These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
For the synthesis of analogs of this compound, palladium-catalyzed reactions could be employed to introduce various substituents at different positions of the pyridine ring. For example, a halogenated pyridinol precursor could undergo Suzuki, Stille, or Sonogashira coupling reactions to introduce alkyl, aryl, or alkynyl groups.
Furthermore, palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, could be utilized to directly introduce an amino group or a protected amino group onto a halogenated pyridinol scaffold. This would provide an alternative route to the aminomethyl moiety through subsequent functional group manipulations. For instance, a 5-bromo-3-methylpyridin-2-ol could potentially be coupled with a suitable amine source.
| Reaction Name | Reactants | Catalyst/Ligand System | Bond Formed |
| Suzuki Coupling | Organoboron compound, Halide | Pd(0) catalyst, Phosphine ligand | C-C |
| Buchwald-Hartwig Amination | Amine, Halide | Pd(0) or Pd(II) catalyst, Phosphine ligand | C-N |
Chemoenzymatic and Biocatalytic Transformations for Structural Elaboration of Pyridinol Scaffolds
The use of enzymes in organic synthesis, known as biocatalysis, offers several advantages, including high selectivity (chemo-, regio-, and stereoselectivity), mild reaction conditions, and a reduced environmental footprint. Chemoenzymatic approaches, which combine chemical and enzymatic steps, are particularly powerful for the synthesis of complex molecules.
For the synthesis of this compound and its chiral analogs, biocatalytic transformations could be envisioned for key steps. For example, a transaminase enzyme could be used for the asymmetric amination of a suitable keto-precursor to introduce the amino group with high enantioselectivity. This would be particularly valuable for the synthesis of chiral aminomethylpyridine derivatives.
Furthermore, hydrolases could be employed for the selective deprotection of protecting groups under mild conditions, and oxidoreductases could be used for the selective oxidation or reduction of functional groups on the pyridinol scaffold. While specific examples for the synthesis of this compound are not yet widely reported, the growing field of biocatalysis presents significant opportunities for the development of novel and sustainable synthetic routes.
Scalable Synthetic Approaches and Process Optimization in Academic and Industrial Research
The transition of a synthetic route from a laboratory scale to an industrial process requires careful consideration of factors such as cost, safety, efficiency, and environmental impact. For a molecule like this compound, which may have pharmaceutical applications, developing a scalable and robust synthesis is crucial.
Process optimization would focus on several aspects of the synthetic route. This includes:
Starting Material Selection: Choosing readily available and inexpensive starting materials.
Reagent and Catalyst Efficiency: Minimizing the use of expensive or hazardous reagents and catalysts. The use of highly active and recyclable catalysts is a key area of research.
Reaction Conditions: Optimizing temperature, pressure, reaction time, and solvent to maximize yield and minimize energy consumption.
Work-up and Purification: Developing simple and efficient purification procedures to reduce waste and cost.
Safety: Identifying and mitigating potential safety hazards associated with the chemical transformations.
In an industrial setting, a process for preparing aminomethylpyridine derivatives might involve the reaction of a substituted pyridine with a nitroalkane in the presence of a base, followed by catalytic hydrogenation. Such processes are designed to be high-yielding and applicable to large-scale production. Continuous flow chemistry is also an emerging technology that can offer advantages in terms of safety, efficiency, and scalability for the synthesis of pharmaceutical intermediates.
Structure Activity Relationship Sar Studies of 5 Aminomethyl 3 Methylpyridin 2 Ol Derivatives
Influence of Substituent Modifications on Molecular Recognition and Ligand-Target Interactions
The bioactivity of 5-(Aminomethyl)-3-methylpyridin-2-ol derivatives can be significantly modulated by the nature and position of various substituents. These modifications influence the compound's electronic properties, steric profile, and hydrogen bonding capacity, all of which are critical for effective ligand-target interactions.
Research into novel aminomethyl-pyridines as potential dipeptidyl peptidase-4 (DPP-4) inhibitors has provided valuable insights into the impact of substituent modifications. nih.gov Although the core scaffold in these studies was a pyridine (B92270) rather than a pyridin-2-ol, the findings regarding the aminomethyl and other substituted positions offer a strong basis for understanding the SAR of the title compound.
Systematic modifications of the pyridine ring have demonstrated that the substitution pattern is a key determinant of inhibitory potency and selectivity. For instance, the introduction of bulky and hydrophobic groups at specific positions can enhance binding affinity by occupying hydrophobic pockets within the target enzyme's active site. Conversely, the addition of polar or hydrogen-bonding moieties can facilitate crucial interactions with specific amino acid residues.
The essential role of hydrogen bonding, particularly from the amine group, in ligand-target interactions has been consistently highlighted. nih.gov Modifications that alter the basicity or steric accessibility of the aminomethyl group can therefore have a profound impact on biological activity.
Table 1: Influence of Substituent Modifications on Bioactivity
| Compound ID | Scaffold | Substituent at C4 | Substituent at C6 | Bioactivity (IC50) | Reference |
|---|---|---|---|---|---|
| 4e-7 | 5-Aminomethyl-pyridine-2-carboxylic acid cyanomethyl-amide | 2,4-dichloro-phenyl | methyl | 10 nM (DPP-4) | nih.gov |
| - | 3-Aminomethyl-pyridine | Varied | Varied | Loss of inhibitory activity | nih.gov |
| 11e-f | Pyridine amides (no aminomethyl group) | Varied | Varied | Inactive | nih.gov |
Investigation of Positional Isomerism and Tautomeric Effects on Research Outcomes
The spatial arrangement of functional groups in a molecule, or its positional isomerism, is a critical factor in determining its biological activity. In the context of the aminomethyl pyridinol framework, the location of the aminomethyl group significantly influences the molecule's ability to interact with its biological target.
Studies on aminomethyl-pyridines as DPP-4 inhibitors have unequivocally demonstrated the importance of the aminomethyl group's position. A shift of the amide group from the alpha position (as in 5-aminomethyl-pyridines) to the beta position (as in 3-aminomethyl-pyridines) resulted in a complete loss of inhibitory activity. nih.gov This finding underscores the precise geometric requirements for effective binding to the enzyme's active site and highlights the critical role of the 5-aminomethyl substitution for this particular biological target. The distance between the primary amino group and other key functionalities within the molecule is a crucial parameter that dictates the orientation of the ligand within the binding pocket. nih.gov
Furthermore, the pyridin-2-ol moiety of the core scaffold introduces the possibility of tautomerism, specifically the equilibrium between the pyridin-2-ol (enol) form and its corresponding pyridin-2(1H)-one (keto) form. This tautomeric equilibrium can be influenced by the solvent environment and the electronic nature of other substituents on the ring. The different tautomers present distinct hydrogen bonding patterns and electronic distributions, which can lead to differential binding affinities for a target receptor. The predominance of one tautomer over another in a specific biological environment can, therefore, have a significant impact on the observed research outcomes. While specific studies on the tautomeric effects of this compound are not extensively documented in the provided context, the known tautomeric properties of 3-hydroxypyridine (B118123) systems suggest that this is a critical aspect to consider in its SAR. rsc.org
Ligand Design Principles Derived from the Aminomethyl Pyridinol Framework
The collective SAR data from studies on aminomethyl pyridinol and related scaffolds have given rise to several key ligand design principles. These principles guide medicinal chemists in the rational design of novel derivatives with improved potency, selectivity, and pharmacokinetic properties.
A primary principle is the indispensability of the aminomethyl group at the 5-position for certain biological targets, as it often serves as a crucial anchoring point for hydrogen bonding interactions within the active site. nih.gov Therefore, maintaining this feature is often a cornerstone of ligand design based on this framework.
Another important principle is the strategic exploration of substitutions at other positions on the pyridine ring to optimize secondary interactions with the target. This includes the introduction of hydrophobic groups to engage with non-polar sub-pockets and the incorporation of hydrogen bond donors or acceptors to form additional stabilizing interactions. The substitution pattern has been identified as a key factor in enhancing the potency and selectivity of this class of compounds. nih.gov
Furthermore, the concept of a "privileged scaffold" can be applied to the aminomethyl pyridinol framework. This suggests that the core structure has a high propensity for binding to a variety of biological targets, and its derivatives can be tailored to achieve specific therapeutic effects through judicious modification.
Rational Design Strategies for Analogues with Optimized Bioactivity Profiles
Building upon the established ligand design principles, several rational design strategies can be employed to develop analogues of this compound with optimized bioactivity profiles.
One common strategy is pharmacophore modeling , which involves identifying the essential three-dimensional arrangement of functional groups required for biological activity. dovepress.comnih.gov For the aminomethyl pyridinol scaffold, a pharmacophore model would likely include a hydrogen bond donor (the aminomethyl group), a hydrogen bond donor/acceptor (the pyridin-2-ol moiety), and specific hydrophobic or aromatic features. This model can then be used to virtually screen large compound libraries for molecules that match the pharmacophore, or to guide the design of novel analogues with improved fit.
Structure-based drug design (SBDD) is another powerful strategy that relies on the three-dimensional structure of the target protein. If the crystal structure of the target in complex with a ligand is available, it can provide detailed insights into the key interactions. This information can then be used to design new analogues with modifications that are predicted to enhance these interactions or to form new ones.
Bioisosteric replacement is a technique where a functional group in a lead compound is replaced with another group that has similar physical or chemical properties, with the aim of improving the compound's potency, selectivity, or pharmacokinetic profile. For example, the methyl group at the 3-position could be replaced with other small alkyl groups or a halogen to probe the steric and electronic requirements at that position.
Through the iterative application of these rational design strategies, guided by the fundamental SAR principles of the this compound framework, it is possible to systematically optimize the bioactivity of this versatile class of compounds for a range of therapeutic applications.
Computational Chemistry and Molecular Modeling Applications for 5 Aminomethyl 3 Methylpyridin 2 Ol
Molecular Docking and Ligand-Protein Interaction Simulations for Target Identification and Binding Mode Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. For 5-(Aminomethyl)-3-methylpyridin-2-ol, this method is instrumental in identifying potential biological targets and elucidating its binding mode at the atomic level. The process involves preparing the 3D structure of the ligand and a library of protein targets. Docking algorithms then systematically sample different conformations and orientations of the ligand within the binding site of each protein, calculating a scoring function to estimate the binding affinity.
The results of molecular docking simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between this compound and amino acid residues of a target protein. For instance, the aminomethyl group could act as a hydrogen bond donor, while the hydroxyl group can act as both a donor and an acceptor. The pyridine (B92270) ring itself can participate in π-π stacking or cation-π interactions. These insights are crucial for understanding the mechanism of action and for the rational design of more potent and selective analogs.
Table 1: Example Molecular Docking Results for this compound against Various Protein Targets Hypothetical data for illustrative purposes
| Protein Target | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |
|---|---|---|---|---|
| Protein Kinase A | 1ATP | -8.2 | Val123, Leu173 | Hydrogen Bond, Hydrophobic |
| Cyclooxygenase-2 | 5KIR | -7.5 | Arg120, Tyr355 | Hydrogen Bond, π-π Stacking |
| Estrogen Receptor Alpha | 1A52 | -9.1 | Glu353, Arg394 | Hydrogen Bond, Electrostatic |
Molecular Dynamics Simulations for Conformational Analysis and Protein-Ligand Complex Stability
Molecular dynamics (MD) simulations provide a dynamic view of the conformational behavior of this compound and the stability of its complex with a protein target. nih.govresearchgate.net By simulating the motion of atoms over time, MD can explore the flexibility of the ligand and the protein, offering a more realistic representation of the biological system compared to the static picture from molecular docking. nih.gov
For this compound, MD simulations can be employed to analyze its conformational preferences in different solvent environments. When in a complex with a protein, MD simulations can assess the stability of the predicted binding pose from docking. Key metrics such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are monitored to evaluate the stability of the protein-ligand complex. Furthermore, MD simulations can reveal the role of water molecules in mediating protein-ligand interactions and can be used to calculate binding free energies, providing a more accurate estimation of binding affinity.
Table 2: Typical Parameters for a Molecular Dynamics Simulation of a this compound-Protein Complex
| Parameter | Value/Description |
|---|---|
| Software | GROMACS, AMBER, NAMD |
| Force Field | CHARMM36, AMBER14 |
| Solvent Model | TIP3P, SPC/E |
| Simulation Time | 100 ns |
| Temperature | 300 K |
| Pressure | 1 atm |
| Ensemble | NPT (Isothermal-isobaric) |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research and Lead Optimization
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For this compound and its analogs, QSAR models can be developed to predict their activity against a specific biological target, guiding lead optimization efforts. researchgate.netpatsnap.com
The process involves calculating a set of molecular descriptors for each compound, which quantify various aspects of their structure, such as electronic, steric, and hydrophobic properties. Statistical methods, like multiple linear regression (MLR) or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity. A robust QSAR model can be used to predict the activity of novel, unsynthesized derivatives of this compound, prioritizing the synthesis of compounds with the highest predicted potency.
Table 3: Relevant Molecular Descriptors for QSAR Modeling of this compound Derivatives
| Descriptor Class | Example Descriptors | Property Represented |
|---|---|---|
| Electronic | HOMO/LUMO energies, Dipole moment | Electron distribution, Reactivity |
| Steric | Molecular weight, Molar refractivity | Size and shape of the molecule |
| Hydrophobic | LogP | Lipophilicity |
| Topological | Wiener index, Kier & Hall indices | Molecular connectivity and branching |
De Novo Drug Design and Virtual Screening Utilizing Pyridinol Chemical Space
The pyridinol scaffold of this compound can serve as a foundational fragment for de novo drug design and virtual screening. De novo design algorithms can generate novel molecular structures by assembling small chemical fragments within the binding site of a target protein, with the pyridinol core serving as an anchor. nih.gov This approach allows for the exploration of novel chemical space and the design of compounds with optimized interactions with the target.
Virtual screening, on the other hand, involves the computational screening of large chemical libraries to identify compounds that are likely to bind to a specific target. nih.gov Libraries of compounds containing the pyridinol scaffold can be screened against a variety of protein targets to identify potential hits. These hits can then be subjected to further experimental validation. Both de novo design and virtual screening are powerful strategies for leveraging the chemical space around the pyridinol core to discover new drug candidates.
Table 4: Hypothetical Hit Properties from a Virtual Screen of a Pyridinol-Based Library
| Hit ID | Docking Score (kcal/mol) | Predicted Affinity (pIC50) | Lipinski's Rule of Five Violations | ADMET Profile |
|---|---|---|---|---|
| PYR-001 | -9.5 | 8.2 | 0 | Favorable |
| PYR-002 | -8.9 | 7.8 | 0 | Acceptable |
| PYR-003 | -10.1 | 8.5 | 1 | Requires Optimization |
Quantum Chemical Calculations for Elucidating Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of this compound at the atomic level. nih.gov These methods can provide detailed information about the molecule's geometry, charge distribution, and orbital energies.
Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can provide insights into the molecule's reactivity and its ability to participate in charge-transfer interactions. Molecular electrostatic potential (MEP) maps can visualize the regions of the molecule that are electron-rich or electron-poor, indicating potential sites for electrophilic and nucleophilic attack. This information is valuable for understanding the chemical behavior of this compound and for designing reactions for its chemical modification.
Table 5: Example of Calculated Electronic Properties for this compound using DFT Hypothetical data for illustrative purposes
| Property | Calculated Value |
|---|---|
| HOMO Energy | -5.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 4.6 eV |
| Dipole Moment | 3.5 D |
| Mulliken Atomic Charges | N(amino): -0.45, O(hydroxyl): -0.62 |
Advanced Analytical Methodologies for the Characterization and Quantification of 5 Aminomethyl 3 Methylpyridin 2 Ol in Research
Chromatographic Techniques for Purity Assessment and Separation (e.g., High-Performance Liquid Chromatography (HPLC), Reverse-Phase HPLC)
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of pharmaceutical compounds. nih.gov For 5-(Aminomethyl)-3-methylpyridin-2-ol, Reverse-Phase HPLC (RP-HPLC) is the most common and effective approach due to the compound's polarity. researchgate.net This technique separates the target analyte from impurities based on their differential partitioning between a nonpolar stationary phase (typically octadecylsilane, C18) and a polar mobile phase. researchgate.netptfarm.pl
A typical RP-HPLC method for analyzing aminopyridine derivatives involves a C18 column and a mobile phase consisting of an organic solvent like acetonitrile or methanol mixed with an aqueous buffer. nih.govthermofisher.cn The buffer, often containing a small percentage of an acid like phosphoric acid or formic acid, helps to control the ionization state of the aminomethyl group and the pyridinol ring, ensuring sharp and symmetrical peaks. sielc.com Detection is commonly performed using a UV detector, as the pyridine (B92270) ring possesses a chromophore that absorbs light in the UV spectrum. ptfarm.pl Method validation for purity assessment would confirm parameters such as selectivity, linearity, precision, and accuracy. ptfarm.pl
Below is a table outlining a potential RP-HPLC method for the purity assessment of this compound.
| Parameter | Condition | Purpose |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides a nonpolar stationary phase for reverse-phase separation. ptfarm.pl |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (Gradient or Isocratic) | The organic/aqueous mixture elutes compounds based on polarity. Formic acid ensures protonation of the analyte for better peak shape. sielc.com |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC, ensuring efficient separation. |
| Column Temperature | 40°C | Maintained temperature provides reproducible retention times. nih.gov |
| Injection Volume | 10 µL | A typical volume for analytical injections. nih.gov |
| Detection | UV at ~270 nm | The pyridine ring system absorbs UV light, allowing for sensitive detection. researchgate.net |
Spectroscopic Characterization Techniques (e.g., Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectrophotometry)
Spectroscopic techniques are vital for the structural confirmation of this compound, providing detailed information about its atomic framework and functional groups. thermofisher.com
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule.
¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, distinct signals would be expected for the aromatic proton, the aminomethyl (-CH₂-) protons, the methyl (-CH₃) protons, and the exchangeable protons of the hydroxyl (-OH) and amino (-NH₂) groups. chemicalbook.com
¹³C NMR identifies the different carbon environments in the molecule. rjpbcs.com Signals would correspond to the carbons in the pyridine ring, the methyl carbon, and the aminomethyl carbon.
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. thermofisher.com The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group, N-H stretches of the primary amine, C-H stretches of the methyl and methylene groups, and C=C/C=N stretching vibrations from the pyridine ring. rjpbcs.com
Ultraviolet-Visible (UV-Vis) Spectrophotometry provides information about the electronic transitions within the molecule. The pyridin-2-ol core acts as a chromophore. The UV spectrum, typically recorded in a solvent like ethanol or methanol, would show characteristic absorption maxima (λmax) corresponding to π-π* transitions within the aromatic system. researchgate.netnih.gov For substituted pyridines, these peaks are often observed in the 250-280 nm range. researchgate.net Derivative spectrophotometry can also be employed to resolve overlapping spectral bands and enhance quantification in complex mixtures. uw.edu.plmdpi.com
The table below summarizes the expected spectroscopic data for the compound.
| Technique | Feature | Expected Observation |
| ¹H NMR | Aromatic H | Singlet, ~7.0-7.5 ppm |
| Aminomethyl (-CH₂-) | Singlet, ~3.8-4.2 ppm | |
| Methyl (-CH₃) | Singlet, ~2.1-2.4 ppm | |
| -OH, -NH₂ | Broad singlets, variable chemical shift | |
| ¹³C NMR | Aromatic Carbons | 5 distinct signals in the ~100-160 ppm range |
| Aminomethyl Carbon | Signal at ~40-45 ppm | |
| Methyl Carbon | Signal at ~15-20 ppm | |
| IR Spectroscopy | O-H stretch (hydroxyl) | Broad band, ~3200-3500 cm⁻¹ |
| N-H stretch (amine) | Two sharp peaks, ~3300-3400 cm⁻¹ youtube.com | |
| C=C, C=N stretch (ring) | Bands at ~1550-1650 cm⁻¹ | |
| UV-Vis | λmax | ~270-275 nm |
Mass Spectrometry for Structural Elucidation and Trace Analysis
Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through fragmentation analysis. pioneerpublisher.comscispace.com When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful tool for both identification and quantification. researchgate.net
For this compound, High-Resolution Mass Spectrometry (HRMS) would be used to measure the exact mass of the protonated molecular ion [M+H]⁺. This accurate mass measurement allows for the unambiguous determination of the compound's elemental formula. nih.gov
Tandem mass spectrometry (MS/MS) is employed for structural elucidation. nih.gov The [M+H]⁺ ion is isolated and fragmented by collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" that helps confirm the molecular structure. For this compound, characteristic fragmentation would likely involve the loss of ammonia (B1221849) (NH₃) from the aminomethyl group or the loss of water (H₂O) from the pyridinol ring, as well as cleavages of the pyridine ring itself. This detailed structural characterization is crucial for identifying unknown impurities and degradation products. scispace.com
Derivatization Procedures for Enhanced Analytical Detection and Quantification in Bioanalysis
In bioanalysis, which involves measuring drug concentrations in biological matrices like plasma or urine, the inherent properties of an analyte may not be ideal for detection. nih.gov this compound, being a polar molecule, might exhibit poor retention in reverse-phase chromatography and may not ionize efficiently for mass spectrometry. Chemical derivatization is a strategy used to modify the structure of the analyte to improve its analytical performance. wiley.comresearchgate.net
The primary amine and hydroxyl functional groups of the compound are prime targets for derivatization. rsc.org
Acylation: Reagents like hexylchloroformate can react with the amino group to form an amide. This modification increases the hydrophobicity of the molecule, leading to better retention on an RP-HPLC column, and increases its molecular weight, which can shift the mass-to-charge ratio to a more specific region in the mass spectrum. researchgate.net
Labeling: Derivatization with a reagent that introduces a specific tag can significantly enhance detectability. For example, reacting the amine with 4-iodobenzoyl chloride introduces an iodine atom, allowing for highly sensitive detection by HPLC coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS). rsc.org Other reagents can add fluorescent tags for fluorescence detection or easily ionizable moieties for improved LC-MS sensitivity.
These procedures are critical for achieving the low limits of quantification often required in preclinical pharmacokinetic studies. rsc.org
Development and Validation of Bioanalytical Methods for Preclinical Research Samples
Before a method can be used to analyze preclinical study samples, it must undergo a rigorous validation process to ensure it is reliable, reproducible, and accurate for its intended purpose. fda.govfda.gov The validation of a bioanalytical method for quantifying this compound in a biological matrix (e.g., rat plasma) would be performed according to guidelines from regulatory agencies like the FDA or EMA. europa.eu
The key validation parameters include:
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous matrix components or metabolites. nih.gov
Accuracy and Precision: Accuracy measures how close the determined concentration is to the true value, while precision measures the repeatability of the results. These are typically assessed at multiple concentration levels, including the lower limit of quantification (LLOQ), low, medium, and high-quality control (QC) samples. nih.gov
Calibration Curve: The method must demonstrate a linear relationship between the detector response and the concentration of the analyte over the expected range of study samples.
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. nih.gov
Stability: The stability of the analyte must be evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term stability at room temperature, and long-term stability in the freezer. europa.eu
Matrix Effect: This assesses whether components in the biological matrix suppress or enhance the ionization of the analyte in mass spectrometry, which could lead to inaccurate results. europa.eu
The table below summarizes typical acceptance criteria for a validated bioanalytical method.
| Validation Parameter | Acceptance Criteria |
| Calibration Curve | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Mean concentration should be within ±15% of the nominal value (±20% at LLOQ). nih.gov |
| Precision | Coefficient of variation (CV) should not exceed 15% (20% at LLOQ). nih.gov |
| Selectivity | No significant interfering peaks at the retention time of the analyte in blank matrix samples. |
| Stability | Analyte concentration should be within ±15% of the initial concentration under tested conditions. europa.eu |
A fully validated method provides confidence that the concentration data generated during preclinical studies are accurate and reliable. fda.gov
Applications of 5 Aminomethyl 3 Methylpyridin 2 Ol and Its Derivatives in Specialized Chemical Research
Utilization as Ligands in Metal Catalysis
The pyridine (B92270) moiety is a well-established component of ligands in coordination chemistry and catalysis. The presence of both a hydroxyl group and an aminomethyl group in 5-(aminomethyl)-3-methylpyridin-2-ol offers bidentate or even polydentate coordination possibilities, which can be tailored to specific catalytic applications.
Homogeneous Catalysis for Organic Transformations
Derivatives of pyridinol, such as those structurally related to this compound, are utilized in homogeneous catalysis to facilitate a variety of organic transformations. The nitrogen atom of the pyridine ring and the oxygen of the hydroxyl group can coordinate to a metal center, creating a stable complex that can activate substrates and catalyze reactions. For instance, pyridine-containing macrocyclic ligands have been shown to affect the thermodynamic properties and coordination kinetics of the resulting metal complexes. unimi.it The conformational rigidity imposed by the pyridine ring is a key feature in these applications. unimi.it
The aminomethyl group can also play a crucial role. In some cases, amino pendant arms on pyridine-containing macrocycles have been shown to influence catalytic activity, potentially by shuttling protons intramolecularly. unimi.it Metal complexes incorporating pyridine-amino acid-derived ligands have also demonstrated catalytic properties. researchgate.net
Asymmetric Catalysis and Enantioselective Synthesis
The development of chiral ligands is fundamental to asymmetric catalysis, which aims to produce single enantiomers of chiral molecules. While specific research on the use of this compound in this context is not widely documented, the broader class of pyridine-containing chiral ligands is of significant interest. mdpi.com The synthesis of chiral organic compounds in a highly enantioselective manner is of great importance, particularly in the pharmaceutical industry where the two enantiomers of a drug can have vastly different biological responses. mdpi.com
Hybrid metal catalysts, which combine the features of homogeneous and heterogeneous catalysts, have also been explored in asymmetric C-C bond formation reactions. mdpi.com The design of these catalysts often involves the incorporation of chiral ligands, and pyridine-containing structures are valuable candidates for such applications. mdpi.com
Mechanistic Studies of Catalytic Cycles Involving Pyridinol Ligands
Understanding the mechanism of a catalytic cycle is crucial for optimizing reaction conditions and designing more efficient catalysts. Mechanistic studies often involve the isolation and characterization of reaction intermediates. In the context of palladium-catalyzed C-H functionalization reactions, detailed mechanistic investigations have been conducted to elucidate the role of various ligands. nih.govrsc.orgrug.nl
For instance, studies on palladium-catalyzed C-H olefination of aromatic compounds have explored the role of S,O-ligands, with data suggesting that the C-H activation is the rate-determining step. nih.govrsc.orgrug.nl It was found that these ligands can trigger the formation of more reactive cationic palladium species, which accelerates the reaction. nih.govrsc.orgrug.nl Similarly, mechanistic insights into aerobic alcohol oxidation with a Pd(OAc)2/pyridine catalyst system have revealed that pyridine promotes the aerobic oxidation of palladium(0) while inhibiting the oxidation of the alcohol by palladium(II). researchgate.net Such studies provide a framework for the design of more effective catalysts. researchgate.net
Building Blocks in Material Science
The functional groups present in this compound also make it and its derivatives attractive building blocks for the synthesis of new materials with tailored properties.
Integration into Functional Polymers and Resins
Functional polymers are macromolecules that possess specific chemical, physical, or biological properties due to the presence of particular functional groups in their repeating units. mdpi.commdpi.com The aminomethyl and hydroxyl groups of this compound are suitable for polymerization reactions, such as condensation polymerization, to form polyesters, polyamides, or polyurethanes. The incorporation of the pyridinol moiety into the polymer backbone can impart desirable properties such as thermal stability, metal-coordinating ability, and specific optical or electronic characteristics.
Metallopolymers, which contain metal centers in the polymer structure, are a fascinating class of functional soft materials. nih.gov The ability of the pyridinol group to coordinate with metal ions could be exploited to create such materials, which have potential applications in emissive materials, photovoltaics, and sensors. nih.gov
Development of Optoelectronic Materials (e.g., Organic Light-Emitting Diodes (OLEDs))
There is significant research interest in the development of new emissive materials for use in organic light-emitting diodes (OLEDs). nih.gov Pyridine and its derivatives are frequently incorporated into molecules designed for optoelectronic applications due to their electronic properties. Specifically, derivatives of 2-pyridone, the keto-tautomer of 2-hydroxypyridine, have been investigated as components of OLEDs. nih.govacs.org
New donor-acceptor type emitters based on a pyridin-2(1H)-one acceptor moiety have been synthesized and characterized. nih.gov These materials have shown promise as components of sky-blue, green-yellow, and white OLEDs. nih.gov The thermal properties of these 2-pyridone derivatives have been studied using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), revealing high thermal stability with decomposition temperatures ranging from 295 to 320 °C. nih.govacs.org
Thermal Properties of 2-Pyridone Derivatives for OLEDs
| Compound | 5% Weight Loss Temperature (TID) (°C) | Reference |
|---|---|---|
| Derivative 1 | 295 | nih.gov |
| Derivative 2 | 320 | nih.gov |
The photophysical characteristics of these compounds have also been investigated. In toluene solution and as thin films, these 2-pyridone derivatives exhibit photoluminescence in the violet-blue range of the visible spectrum. nih.govacs.org
Photophysical Characteristics of 2-Pyridone Derivatives
| State | Emission Maxima (λPL) Range (nm) | Reference |
|---|---|---|
| Toluene Solution | 399–472 | nih.govacs.org |
| Thin Film | 411–480 | nih.govacs.org |
Furthermore, pyrene-pyridine integrated systems have been explored as hole-transporting materials in OLEDs. nih.gov These materials also exhibit high thermal stability, with decomposition temperatures around 357 °C for some derivatives. nih.gov The luminescent properties of metal complexes are also of interest for optoelectronic applications. Transition metal complexes constructed from pyridine-amino acid ligands have been shown to exhibit photoluminescence. researchgate.net Gold complexes with pyridine-type ligands are also an emerging class of luminescent materials. researchgate.net The combination of the pyridinol structure with its inherent luminescent potential and its ability to form complexes with metals makes this compound and its derivatives promising candidates for the development of new optoelectronic materials.
Role as Intermediates in Fine Chemical Synthesis
The structural attributes of this compound make it a significant intermediate in the synthesis of a variety of fine chemicals, particularly those with biological or material science applications. The presence of a primary amino group, a hydroxyl group, and a methyl group on the pyridin-2-one ring system allows for a wide range of chemical modifications. Pyridin-2-ol and its derivatives are recognized as important synthons for pharmaceutical products and as building blocks for polymers.
The aminomethyl group at the 5-position provides a nucleophilic site that can readily undergo reactions such as acylation, alkylation, and arylation. This allows for the introduction of diverse substituents, leading to the generation of extensive chemical libraries for screening purposes. For instance, the amino group can be functionalized to form amides, sulfonamides, or ureas, which are common moieties in bioactive molecules.
Furthermore, the hydroxyl group at the 2-position, existing in tautomeric equilibrium with its pyridone form, offers another site for chemical manipulation. It can be alkylated to form ethers or acylated to form esters, further expanding the diversity of accessible derivatives. The methyl group at the 3-position can also influence the reactivity and conformational properties of the molecule.
While specific, large-scale synthesis examples starting directly from this compound are not extensively documented in publicly available literature, the general utility of substituted aminopyridines and pyridinols as intermediates is well-established. These classes of compounds are frequently employed in the construction of more complex heterocyclic systems through condensation and cyclization reactions. For example, aminopyridine derivatives are key starting materials for the synthesis of fused heterocyclic systems like imidazo[1,2-a]pyridines, which are of significant interest in medicinal chemistry.
The table below summarizes the potential synthetic transformations involving the key functional groups of this compound, highlighting its versatility as a chemical intermediate.
| Functional Group | Potential Reactions | Resulting Functional Group | Potential Applications of Products |
| Aminomethyl | Acylation, Alkylation, Arylation, Sulfonylation, Urea/Thiourea formation | Amide, Secondary/Tertiary Amine, Arylamine, Sulfonamide, Urea/Thiourea | Pharmaceutical synthesis, Agrochemical development, Material science |
| Hydroxyl | Alkylation, Acylation, O-Arylation | Ether, Ester, Aryl Ether | Prodrug synthesis, Modification of solubility and bioavailability, Polymer building blocks |
| Pyridine Ring | Electrophilic Aromatic Substitution, Metal-catalyzed cross-coupling | Substituted Pyridine Derivatives | Synthesis of complex heterocyclic systems, Ligand development for catalysis |
Contribution to Novel Chemical Probe Development
The development of chemical probes, particularly fluorescent probes, is a rapidly growing area of research for sensing and imaging biologically and environmentally important species. The design of such probes often relies on a molecular scaffold that can be functionalized with both a signaling unit (fluorophore) and a recognition unit (receptor). Pyridine and its derivatives have been widely explored as scaffolds for fluorescent chemosensors due to their coordination properties and favorable photophysical characteristics.
Derivatives of this compound are promising candidates for the development of novel chemical probes. The aminomethyl group can serve as a binding site for various analytes, including metal ions, anions, and small organic molecules. The pyridine nitrogen and the hydroxyl group can also participate in analyte coordination, potentially leading to high selectivity and affinity.
Upon binding of an analyte, the electronic properties of the pyridin-2-ol core can be perturbed, leading to a change in its fluorescence properties. This can manifest as an enhancement ("turn-on") or quenching ("turn-off") of the fluorescence signal, providing a detectable response. The specific nature of the fluorophore and the binding site can be tuned to achieve selectivity for a particular target.
While specific fluorescent probes based on the exact this compound scaffold are not yet widely reported, the principle has been demonstrated with structurally related aminopyridine derivatives. For instance, 2-aminopyridine-based fluorescent compounds have been shown to act as chemosensors for the detection of metal ions like Fe³⁺ and Hg²⁺ through a fluorescence "switch-off" mechanism. The complexation of the metal ion with the pyridine and amino nitrogens alters the electronic structure of the molecule, leading to fluorescence quenching.
The potential of this compound derivatives as chemical probes is summarized in the table below, outlining the key components for probe design.
| Component | Role in Chemical Probe | Potential Analytes | Detection Mechanism |
| This compound Scaffold | Core structure providing rigidity and coordination sites. | Metal ions (e.g., Zn²⁺, Cu²⁺, Fe³⁺), Anions (e.g., F⁻, CN⁻), Small molecules | Fluorescence enhancement or quenching, Colorimetric changes |
| Aminomethyl Group | Primary recognition site for analyte binding. | Metal ions, Hydrogen bonding with anions | Chelation-enhanced fluorescence (CHEF), Photoinduced electron transfer (PET) |
| Hydroxyl and Pyridine Nitrogen | Secondary coordination sites, modulating selectivity. | Metal ions | Formation of stable chelate complexes |
| Attached Fluorophore (if needed) | Signaling unit for reporting the binding event. | N/A | Förster resonance energy transfer (FRET), Intramolecular charge transfer (ICT) |
The versatility of the this compound structure provides a strong foundation for the future design and synthesis of highly selective and sensitive chemical probes for a wide range of applications in diagnostics, environmental monitoring, and cellular imaging.
Future Research Directions and Translational Perspectives for 5 Aminomethyl 3 Methylpyridin 2 Ol
Exploration of Novel Biological Targets and Undiscovered Therapeutic Areas
The therapeutic potential of a compound is intrinsically linked to its interaction with biological targets. While the full pharmacological profile of 5-(Aminomethyl)-3-methylpyridin-2-ol is yet to be elucidated, the broader class of pyridine (B92270) derivatives has shown a wide range of biological activities. This suggests that this compound may interact with a variety of undiscovered biological targets, opening up new avenues for therapeutic intervention.
Future research should focus on comprehensive screening programs to identify the molecular targets of this compound. This can be achieved through a combination of in vitro and in silico approaches. High-throughput screening (HTS) against diverse panels of receptors, enzymes, and ion channels can provide initial hits. These findings can then be validated and further characterized using detailed biochemical and biophysical assays.
Furthermore, computational methods such as molecular docking and pharmacophore modeling can be employed to predict potential binding sites and interaction modes with various proteins. This information can guide the design of focused screening libraries and help in understanding the structure-activity relationships (SAR) of this compound and its analogs.
The identification of novel biological targets will pave the way for exploring previously undiscovered therapeutic areas for this compound. Given the diverse activities of pyridinol derivatives, potential areas of investigation could include neurodegenerative diseases, inflammatory disorders, metabolic syndromes, and infectious diseases. Preclinical studies in relevant animal models will be crucial to validate these new therapeutic hypotheses.
Integration with Advanced Drug Delivery Systems in Preclinical Models
The efficacy of a therapeutic agent can be significantly enhanced through the use of advanced drug delivery systems. These systems can improve the solubility, stability, and bioavailability of a drug, as well as enable targeted delivery to specific tissues or cells, thereby minimizing off-target effects. For this compound, the integration with such systems in preclinical models represents a critical step towards clinical translation.
Several types of drug delivery platforms could be explored for this compound:
Liposomal Formulations: Encapsulating this compound within liposomes can protect it from premature degradation and improve its pharmacokinetic profile.
Polymeric Nanoparticles: Biodegradable polymers can be used to formulate nanoparticles that provide sustained release of the compound.
Micellar Systems: Polymeric micelles can be utilized to solubilize the compound if it exhibits poor aqueous solubility.
Preclinical evaluation of these formulations should involve a systematic assessment of their physicochemical properties, drug release kinetics, and stability. Subsequently, in vivo studies in animal models will be necessary to determine the pharmacokinetic and pharmacodynamic profiles of the nanoformulations and to assess their therapeutic efficacy and safety compared to the free drug.
Table 1: Potential Drug Delivery Systems for this compound
| Delivery System | Potential Advantages | Key Preclinical Assessments |
| Liposomes | Biocompatibility, protection from degradation, potential for targeted delivery. | Size, zeta potential, encapsulation efficiency, in vitro release, in vivo pharmacokinetics. |
| Polymeric Nanoparticles | Controlled and sustained release, improved stability. | Particle size and morphology, drug loading, degradation rate, in vivo efficacy. |
| Polymeric Micelles | Solubilization of poorly soluble drugs, passive targeting to tumors (EPR effect). | Critical micelle concentration, drug loading capacity, in vitro stability, biodistribution. |
Application of Green Chemistry Principles in the Synthesis of Pyridinol Derivatives
The synthesis of pharmaceutical compounds often involves multi-step processes that can generate significant chemical waste. The application of green chemistry principles to the synthesis of this compound and its derivatives is essential for developing environmentally sustainable and economically viable manufacturing processes. nih.govnih.govijarsct.co.inrasayanjournal.co.inacs.orgacs.orgrsc.org
Key green chemistry strategies that can be applied include:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives such as water, ethanol, or supercritical fluids.
Catalysis: Employing catalytic methods, including biocatalysis and heterogeneous catalysis, to improve reaction efficiency and reduce waste. acs.orgrsc.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Energy Efficiency: Utilizing energy-efficient technologies such as microwave-assisted synthesis to reduce reaction times and energy consumption. nih.govnih.gov
One-Pot Reactions: Developing multi-component reactions where several synthetic steps are carried out in a single reaction vessel, minimizing intermediate isolation and purification steps. nih.govacs.org
Research in this area should focus on developing and optimizing synthetic pathways for this compound that adhere to these principles. This will not only reduce the environmental impact of its production but may also lead to more efficient and cost-effective manufacturing processes.
High-Throughput Screening and Combinatorial Chemistry for Advanced Lead Identification
To expedite the discovery of more potent and selective analogs of this compound, high-throughput screening (HTS) and combinatorial chemistry are invaluable tools. Combinatorial chemistry allows for the rapid synthesis of large libraries of related compounds by systematically varying the substituents around the pyridinol core.
These libraries can then be subjected to HTS to identify compounds with improved biological activity against the target of interest. The data generated from HTS can be used to establish detailed structure-activity relationships (SAR), which can guide the rational design of next-generation lead compounds with optimized efficacy and pharmacokinetic properties.
The integration of computational modeling with combinatorial synthesis and HTS can further accelerate the drug discovery process. In silico screening of virtual compound libraries can help prioritize the synthesis of the most promising candidates, thereby saving time and resources.
Collaborative Research Endeavors in Pyridinol Chemistry and Biological Sciences
The successful translation of this compound from a promising lead compound to a clinical candidate will require a multidisciplinary and collaborative research effort. Fostering collaborations between chemists, biologists, pharmacologists, and clinicians is essential to bridge the gap between basic research and clinical application.
Such collaborations can facilitate:
The sharing of expertise and resources.
The integration of different scientific disciplines to address complex research questions.
The acceleration of the drug development process through parallel and coordinated research activities.
Academic-industrial partnerships can also play a crucial role in providing the necessary funding and infrastructure to support late-stage preclinical and clinical development. By working together, researchers from different fields can unlock the full therapeutic potential of this compound and other promising pyridinol derivatives.
Table 2: Key Research Areas and Collaborative Disciplines
| Research Area | Key Disciplines for Collaboration |
| Target Identification and Validation | Molecular Biology, Biochemistry, Pharmacology, Computational Biology |
| Lead Optimization and Medicinal Chemistry | Organic Chemistry, Computational Chemistry, Structural Biology |
| Preclinical Development | Pharmacology, Toxicology, Pharmaceutics, Animal Science |
| Clinical Translation | Clinical Medicine, Regulatory Affairs, Biostatistics |
Q & A
Q. Q1. What are the recommended synthetic routes for 5-(Aminomethyl)-3-methylpyridin-2-ol, and how do reaction conditions influence product purity?
Methodological Answer: Synthesis of pyridine derivatives often involves reductive amination or nucleophilic substitution. For example, aminomethyl groups can be introduced via reaction of a halogenated precursor (e.g., 3-methyl-5-chloropyridin-2-ol) with ammonia under high-pressure conditions. Reaction temperature (40–80°C), solvent polarity (e.g., ethanol vs. DMF), and catalyst choice (e.g., Pd/C for hydrogenation) critically affect yield and purity . Post-synthesis purification via column chromatography (silica gel, methanol/dichloromethane gradient) is advised to remove byproducts.
Q. Q2. How should researchers characterize the structural integrity of this compound?
Methodological Answer: Combine spectroscopic techniques:
- NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., methyl at position 3, aminomethyl at position 5).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C₇H₁₀N₂O, theoretical 138.08 g/mol).
- FT-IR : Peaks at ~3350 cm⁻¹ (N-H stretch) and 1650 cm⁻¹ (C=N/C-O) confirm functional groups .
Cross-reference with computational simulations (e.g., DFT-based NMR predictions) to resolve ambiguities.
Q. Q3. What are the key safety considerations for handling this compound in the lab?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, goggles, and lab coats. Use fume hoods for weighing/dilution.
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents (e.g., peroxides) due to potential amine reactivity .
- Waste Disposal : Neutralize with dilute HCl before disposal to avoid environmental release of free amine .
Advanced Research Questions
Q. Q4. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
Methodological Answer:
- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, solvent controls) to minimize variability.
- Metabolite Profiling : Use LC-MS to identify degradation products or metabolites that may interfere with bioactivity .
- Computational Modeling : Perform docking studies to assess binding affinity consistency across reported targets (e.g., enzyme active sites) .
- Collaborative Validation : Share samples with independent labs for cross-verification of antimicrobial or anti-inflammatory claims .
Q. Q5. What strategies optimize the stability of this compound in aqueous solutions for long-term studies?
Methodological Answer:
- pH Control : Maintain pH 6–7 (buffered with ammonium acetate) to prevent amine protonation or deamination .
- Light Sensitivity : Store solutions in amber vials; UV-Vis stability assays can quantify degradation kinetics under varying light exposure .
- Lyophilization : Freeze-dry the compound for storage and reconstitute in degassed solvents to minimize oxidation .
Q. Q6. How can the reactivity of the aminomethyl group in this compound be exploited for targeted derivatization?
Methodological Answer:
- Schiff Base Formation : React with aldehydes (e.g., benzaldehyde) in ethanol under reflux to form imine-linked conjugates .
- Cross-Coupling : Use Pd-catalyzed reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups at the aminomethyl site .
- Protection-Deprotection : Temporarily protect the amine with Boc anhydride, perform downstream reactions, then deprotect with TFA .
Data Analysis & Experimental Design
Q. Q7. What analytical approaches distinguish regioisomers in synthetic mixtures of this compound?
Methodological Answer:
Q. Q8. How should researchers design dose-response experiments to evaluate the neurotoxic potential of this compound?
Methodological Answer:
- In Vitro Models : Use SH-SY5Y neuronal cells with MTT assays for viability and ROS probes for oxidative stress.
- Dose Range : Start at 1 µM (predicted EC₅₀ from QSAR models) up to 100 µM to capture thresholds .
- Controls : Include positive controls (e.g., rotenone for mitochondrial toxicity) and solvent controls (DMSO <0.1%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
